[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate [(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate
Brand Name: Vulcanchem
CAS No.: 657397-03-0
VCID: VC8401005
InChI: InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1
SMILES: CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate

CAS No.: 657397-03-0

Cat. No.: VC8401005

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate - 657397-03-0

Specification

CAS No. 657397-03-0
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name [(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate
Standard InChI InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1
Standard InChI Key KSRJRUTXLAQMEK-ZJUUUORDSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@@H](C=C1)NC(=O)OC(C)(C)C
SMILES CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, [(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate, reflects its stereochemistry at the 1 and 4 positions of the cyclopentene ring. The (1R,4S) configuration is critical for its interactions in enantioselective reactions, as demonstrated by its isomeric SMILES: CC(=O)O[C@H]1CC@HNC(=O)OC(C)(C)C.

Molecular Descriptors

Key identifiers include:

PropertyValueSource
CAS Registry Number189625-14-7CAS Common Chemistry
Molecular FormulaC₁₂H₁₉NO₄PubChem
Exact Mass241.1314 g/molPubChem
DSSTox Substance IDDTXSID001151997EPA DSSTox

The canonical SMILES (CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C) confirms the presence of the Boc-protected amine and acetate ester.

Physicochemical Characteristics

Solubility and Stability

While experimental solubility data remains limited, the acetate ester moiety suggests moderate lipophilicity, enhancing solubility in organic solvents like dichloromethane or ethyl acetate. The Boc group confers stability under basic conditions but is susceptible to acidic hydrolysis, a trait exploited in protective group strategies.

Synthetic Utility and Reactivity

Role as a Chiral Building Block

The compound’s cyclopentene scaffold and stereogenic centers make it a candidate for synthesizing prostaglandin analogs or carbocyclic nucleosides. For example, the acetate group serves as a leaving group in nucleophilic substitutions, while the Boc-protected amine enables peptide coupling reactions.

Retrosynthetic Considerations

Retrosynthetic analysis suggests feasible routes starting from cyclopentadiene:

  • Epoxidation followed by ring-opening to introduce the amino group.

  • Boc Protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions.

  • Acetylation of the resultant alcohol with acetyl chloride.

Future Directions in Research

Biomedical Applications

Hypothetical applications include:

  • Prodrug Development: The acetate group may enhance membrane permeability, with enzymatic hydrolysis releasing active amines.

  • Enzyme Inhibition: Molecular docking studies could explore interactions with serine proteases or cyclin-dependent kinases.

Process Optimization

Advancements in continuous-flow chemistry may improve the scalability of its synthesis, reducing reliance on batch reactors.

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